molecular formula C9H6BrNO2S B8764724 Quinoline-8-sulfonyl bromide CAS No. 65768-80-1

Quinoline-8-sulfonyl bromide

Cat. No.: B8764724
CAS No.: 65768-80-1
M. Wt: 272.12 g/mol
InChI Key: GIKMIPYQLAPSFS-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonyl bromide (CAS 65768-80-1) is a highly reactive sulfonyl halide derivative characterized by a sulfonyl bromide (-SO₂Br) group at the 8-position of the quinoline ring. This compound serves as a pivotal synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its primary application lies in its use as a sulfonylating agent to introduce the quinoline-8-sulfonyl moiety onto target molecules, most notably in the synthesis of novel sulfonamide derivatives . The bromide group offers enhanced reactivity in nucleophilic substitution reactions compared to its chloride analog, making it a valuable reagent for forming sulfonamides, sulfonate esters, and thioethers under potentially milder conditions . In medicinal chemistry research, the quinoline-8-sulfonyl scaffold is a privileged structure for designing biologically active compounds. Recent studies have explored quinoline-8-sulfonamide derivatives as potent and selective modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . These modulators can shift PKM2 between highly active and less active states, providing a promising therapeutic strategy for targeting tumor cell proliferation and viability . Furthermore, hybrid compounds incorporating the quinoline-sulfonamide structure have demonstrated significant potential as broad-range antibacterial agents, showing effectiveness against various bacterial strains, including P. aeruginosa . The versatility of this compound extends to other research areas, including the development of multifunctional neurotherapeutics, where its derivatives have been investigated as dual inhibitors of enzymes like monoamine oxidases and cholinesterases, which are relevant to cognitive decline . This reagent provides researchers with a versatile and reactive scaffold for diversifying molecular libraries in drug discovery and development. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

65768-80-1

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

quinoline-8-sulfonyl bromide

InChI

InChI=1S/C9H6BrNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H

InChI Key

GIKMIPYQLAPSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Br)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Quinoline-8-Sulfonyl Halides

Compound CAS Number Molecular Formula Molecular Weight Key Features Reactivity & Applications
Quinoline-8-sulfonyl chloride 211244-81-4 C₉H₆ClNO₂S 243.67 g/mol -SO₂Cl group at 8-position High reactivity in nucleophilic substitutions; used to synthesize sulfonamides .
8-Quinolinesulfonyl fluoride 65433-98-9 C₉H₆FNO₂S 211.21 g/mol -SO₂F group at 8-position Less reactive than chloride; used in click chemistry and protease inhibition studies .
5-Fluoro-8-quinolinesulfonyl chloride 1997-50-8 C₉H₅ClFNO₂S 261.66 g/mol -SO₂Cl at 8-position, -F at 5-position Enhanced electron-withdrawing effects; potential for targeted anticancer agents .

Key Findings :

  • Reactivity : Sulfonyl bromides are more reactive than chlorides in nucleophilic substitutions due to the weaker Br⁻ leaving group compared to Cl⁻. This property makes them valuable in synthesizing sulfonate esters and amides under milder conditions.
  • Biological Activity: Sulfonamide derivatives of quinoline-8-sulfonyl chloride (e.g., compound 9a) exhibit IC₅₀ values in the range of 0.376–0.756 mM against melanoma, breast, and lung cancer cell lines . In contrast, fluorinated analogs (e.g., 5-fluoro-8-quinolinesulfonyl chloride) may offer enhanced selectivity due to fluorine’s electronegativity .

Brominated Quinoline Derivatives

Table 2: Brominated Quinoline-Based Compounds

Compound CAS Number Molecular Formula Key Functional Groups Biological Activity & Applications
Sepantronium bromide (YM-155) 781661-94-7 C₂₀H₁₉BrN₄O₃ Bromide ion, quinoline core Survivin inhibitor; IC₅₀ = 0.54 nM in prostate cancer cells; suppresses tumor growth in vivo .
5-Bromo-8-hydroxyquinoline-7-carboxylic acid L030164 C₁₀H₆BrNO₃ -Br, -OH, -COOH at 5, 8, and 7 positions Metal chelator; used in antimicrobial agents and drug discovery .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ -Br, -OH, ester at 8, 4, and 3 positions Intermediate in antimalarial and antiviral drug synthesis .

Key Findings :

  • Structural Impact: The position of bromine significantly affects biological activity. For example, Sepantronium bromide (8-bromo substitution) exhibits nanomolar potency by inhibiting survivin, a protein overexpressed in cancers . In contrast, 5-bromo-8-hydroxyquinoline-7-carboxylic acid acts as a metal chelator, highlighting the role of auxiliary functional groups (-OH, -COOH) .
  • Synthesis: Brominated quinolines are often synthesized via electrophilic substitution or halogen exchange. For instance, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is produced using bromination agents like N-bromosuccinimide (NBS) under controlled conditions .

Contradictions and Insights :

  • Potency Disparity: Sepantronium bromide’s nanomolar potency contrasts sharply with the micromolar-range activity of quinoline-8-sulfonamides . This difference underscores the importance of target specificity and structural optimization.
  • Selectivity: Quinoline-8-sulfonamide derivatives show high selectivity for cancer cells over normal cells, whereas Sepantronium bromide’s mechanism involves broad survivin suppression, which may affect both malignant and healthy tissues .

Q & A

Q. How can researchers integrate computational chemistry with experimental studies on this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding modes in biological targets and experimental validation via isothermal titration calorimetry (ITC). Use multi-scale modeling (QM/MM) to explore reaction pathways .

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